N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, dimethoxyphenyl, and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with a dimethoxyphenyl ethyl halide under basic conditions.
Introduction of the Dimethylphenyl Group: The final step involves the coupling of the triazole intermediate with a dimethylphenyl amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl and dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine
- N-{4-{2-{2-[4-(Methanesulfonamido)phenoxy]ethyl}amino}phenyl}methanesulfonamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25N5O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-13-5-7-16(11-14(13)2)23-20-19(24-26-25-20)21(27)22-10-9-15-6-8-17(28-3)18(12-15)29-4/h5-8,11-12H,9-10H2,1-4H3,(H,22,27)(H2,23,24,25,26) |
InChI Key |
HKBZZJGMJWGNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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